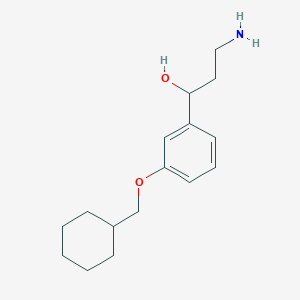
4'-Bromo-3-(2,4-dimethylphenyl)propiophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4'-Bromo-3-(2,4-dimethylphenyl)propiophenone" is not directly synthesized or analyzed in the provided papers. However, the papers do discuss related brominated compounds and their synthesis, which can provide insights into the chemical behavior and properties of brominated aromatic compounds. For instance, bromination reactions and the synthesis of various bromophenols are common themes across the papers, indicating a general interest in the modification of phenolic compounds for various applications, including their biological activities .
Synthesis Analysis
The synthesis of brominated aromatic compounds is a key focus in several studies. For example, the total synthesis of a naturally occurring brominated compound was achieved starting from a brominated methoxyphenyl methanol, indicating the utility of brominated intermediates in complex synthesis . Another study describes the synthesis of a dibrominated dithieno compound from a brominated thiophene, showcasing the versatility of brominated precursors in heterocyclic chemistry . Bromination and demethylation reactions are also employed to synthesize derivatives of diphenylmethanone, further demonstrating the importance of bromination in synthetic chemistry .
Molecular Structure Analysis
The molecular structure and properties of brominated compounds are often characterized using techniques such as single-crystal X-ray diffraction and NMR spectroscopy. For instance, the single crystal structure of a dimethyl-dithieno compound was determined, providing insights into its packing and electronic properties . Similarly, the structures of synthesized bromophenols were confirmed using NMR and IR spectroscopy, which are crucial for understanding the molecular arrangement and potential reactivity of such compounds .
Chemical Reactions Analysis
Brominated phenols undergo various chemical reactions, including electrophilic substitution with rearrangement. The bromination of dimethylphenol can lead to a variety of products depending on the reaction conditions, illustrating the complexity of reactions involving brominated intermediates . Phase transfer catalysis is another method used to polymerize brominated phenols, indicating the potential of these compounds in material science applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated compounds, such as solubility, vapor pressure, and reactivity, are important for their application in different fields. For example, the log K(ow), water solubility, vapor pressure, and Henry's Law constant of a specific nonylphenol isomer were determined to predict its environmental behavior . The antioxidant properties of bromophenols were also assessed using various in vitro assays, suggesting their potential as effective antioxidants . Additionally, the inhibitory properties of novel bromophenols against human carbonic anhydrase II were investigated, highlighting their potential as therapeutic agents .
Applications De Recherche Scientifique
Synthesis and Analytical Applications
4'-Bromo-3-(2,4-dimethylphenyl)propiophenone and its derivatives have been actively explored for their potential applications in various fields of scientific research, particularly in synthetic and analytical chemistry.
Synthesis of Bromophenols and Derivatives :
- Bromophenols, including compounds similar to 4'-Bromo-3-(2,4-dimethylphenyl)propiophenone, have been synthesized and studied for their inhibitory properties. For instance, some bromophenols have been investigated for their potential as carbonic anhydrase inhibitors, suggesting applications in treating conditions like glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012).
Analytical Method Development :
- In the analytical chemistry domain, derivatives of compounds similar to 4'-Bromo-3-(2,4-dimethylphenyl)propiophenone have been used to develop methods for determining bromide in various samples. For instance, a method involving the conversion of bromide into bromophenols followed by gas chromatography-mass spectrometry has been reported, highlighting the role of such compounds in enhancing analytical procedures (Mishra et al., 2001).
Environmental and Biological Studies
The relevance of compounds structurally related to 4'-Bromo-3-(2,4-dimethylphenyl)propiophenone extends to environmental and biological research, emphasizing their multifaceted applications.
Environmental Toxicity Assessment :
- Studies have been conducted to understand the toxicity of phenolic compounds, including those structurally related to 4'-Bromo-3-(2,4-dimethylphenyl)propiophenone, in various environmental settings. For example, the impact of bromophenols on the dehydrogenase activity of bacteria in petroleum refinery wastewater has been evaluated, providing insights into the environmental and ecological risks posed by such compounds (Nweke & Okpokwasili, 2010).
Biological Activity and Drug Design :
- Bromophenols and their derivatives have been explored for their biological activities, leading to potential applications in drug design and development. For instance, the inhibitory effects of newly synthesized bromophenols on human cytosolic carbonic anhydrase have been studied, indicating their potential in the development of novel therapeutic agents (Xi et al., 2011).
Material Science and Industrial Applications
Compounds like 4'-Bromo-3-(2,4-dimethylphenyl)propiophenone have also found applications in material science and industry, demonstrating their versatility.
- Development of Functional Materials :
- In material science, derivatives of 4'-Bromo-3-(2,4-dimethylphenyl)propiophenone have been used in the synthesis of functional materials. For example, disperse dyes based on enaminones derived from compounds similar to 4'-Bromo-3-(2,4-dimethylphenyl)propiophenone have been synthesized and characterized, indicating their potential use in industrial dyeing processes (Elapasery et al., 2020).
Propriétés
IUPAC Name |
1-(4-bromophenyl)-3-(2,4-dimethylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrO/c1-12-3-4-14(13(2)11-12)7-10-17(19)15-5-8-16(18)9-6-15/h3-6,8-9,11H,7,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMOEPVPSBGMKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CCC(=O)C2=CC=C(C=C2)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90644679 |
Source


|
| Record name | 1-(4-Bromophenyl)-3-(2,4-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Bromo-3-(2,4-dimethylphenyl)propiophenone | |
CAS RN |
898793-87-8 |
Source


|
| Record name | 1-(4-Bromophenyl)-3-(2,4-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 5-oxo-1,5-dihydroimidazo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B1293125.png)
![4-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B1293126.png)
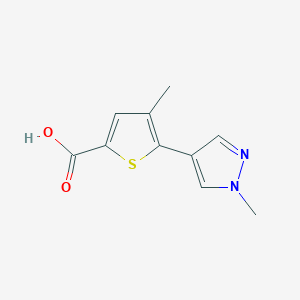
![6-Methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1293129.png)
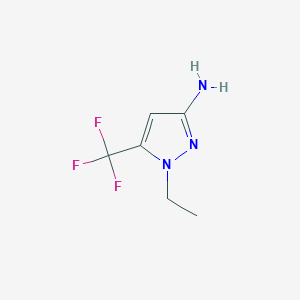
![[3-(1H-pyrazol-3-yl)phenyl]boronic acid](/img/structure/B1293131.png)
![[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylphenyl]boronic acid](/img/structure/B1293132.png)
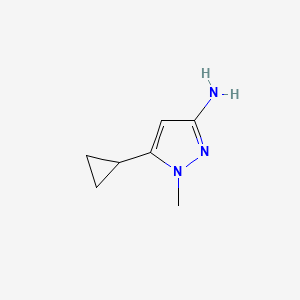
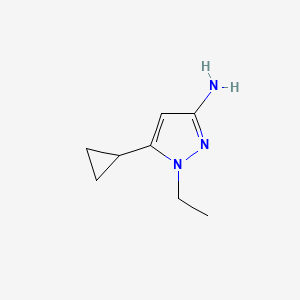
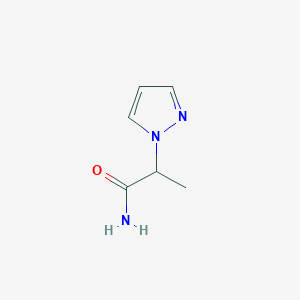
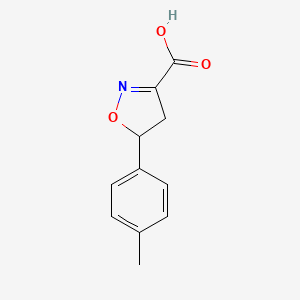
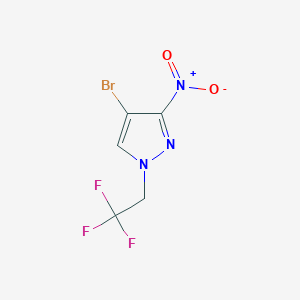
![5-Phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B1293143.png)
